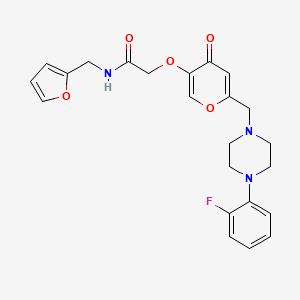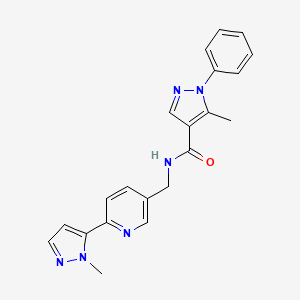![molecular formula C26H16N4O4 B2514287 2,8-Dinitro-6,12-diphenyldibenzo[b,f][1,5]diazocine CAS No. 5688-65-3](/img/structure/B2514287.png)
2,8-Dinitro-6,12-diphenyldibenzo[b,f][1,5]diazocine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,8-Dinitro-6,12-diphenyldibenzo[b,f][1,5]diazocine is a complex organic compound with the molecular formula C26H16N4O4 It is characterized by its unique structure, which includes multiple aromatic rings and nitro groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Dinitro-6,12-diphenyldibenzo[b,f][1,5]diazocine typically involves multi-step organic reactions. One common method includes the nitration of 6,12-diphenyldibenzo[b,f][1,5]diazocine using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 2 and 8 positions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve high yields and purity.
化学反応の分析
Types of Reactions
2,8-Dinitro-6,12-diphenyldibenzo[b,f][1,5]diazocine can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, where substituents like halogens or alkyl groups can be introduced.
Oxidation: The compound can be oxidized under strong oxidizing conditions, leading to the formation of different oxidation products.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: Formation of 2,8-diamino-6,12-diphenyldibenzo[b,f][1,5]diazocine.
Substitution: Various substituted derivatives depending on the substituent introduced.
Oxidation: Oxidized derivatives with different functional groups.
科学的研究の応用
2,8-Dinitro-6,12-diphenyldibenzo[b,f][1,5]diazocine has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential therapeutic properties, including its use as a pharmacophore in drug design.
作用機序
The mechanism of action of 2,8-Dinitro-6,12-diphenyldibenzo[b,f][1,5]diazocine involves its interaction with molecular targets through its nitro and aromatic groups. These interactions can lead to various biochemical effects, including enzyme inhibition or activation, and modulation of signaling pathways. The specific pathways and targets depend on the context of its application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 2,8-Dimethyl-6,12-diphenyldibenzo[b,f][1,5]diazocine
- 6,12-Diphenyldibenzo[b,f][1,5]diazocine
Uniqueness
2,8-Dinitro-6,12-diphenyldibenzo[b,f][1,5]diazocine is unique due to the presence of nitro groups at the 2 and 8 positions, which significantly influence its chemical reactivity and potential applications. The nitro groups enhance its ability to participate in reduction and substitution reactions, making it a valuable compound for various synthetic and research purposes.
特性
IUPAC Name |
2,8-dinitro-6,12-diphenylbenzo[c][1,5]benzodiazocine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16N4O4/c31-29(32)19-11-13-23-21(15-19)25(17-7-3-1-4-8-17)27-24-14-12-20(30(33)34)16-22(24)26(28-23)18-9-5-2-6-10-18/h1-16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMGTVRNISVAMGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)[N+](=O)[O-])C(=NC4=C2C=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
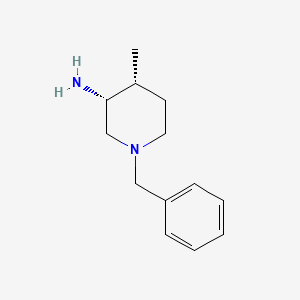
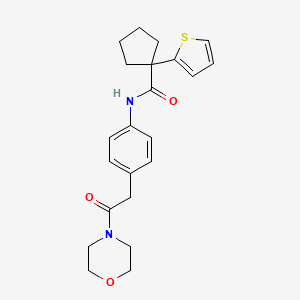
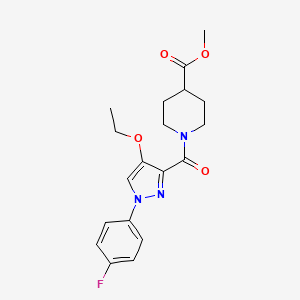
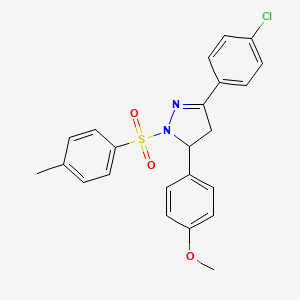
![2-(2-methoxyphenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide](/img/structure/B2514214.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2514216.png)
![N-[1-(3-Fluoropyridin-4-yl)ethylidene]hydroxylamine hydrochloride](/img/structure/B2514217.png)
![2-{[5-(2-chlorophenyl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2514218.png)

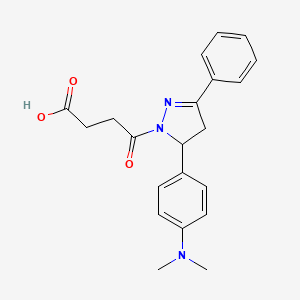
![4-acetyl-N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide](/img/structure/B2514223.png)
